molecular formula C8H9Cl2F3N2O B1455697 2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1208081-06-4

2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1455697
M. Wt: 277.07 g/mol
InChI Key: JRGVVKWAKFYOFZ-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the molecular formula C8H10ClF3N2O . It has a molecular weight of 242.63 .

Scientific Research Applications

Synthesis and Material Science Applications

  • Organic Synthesis Intermediates : Pyridine derivatives, including chloro- and trifluoromethyl-substituted compounds, are key intermediates in the synthesis of various organic compounds. For example, they are utilized in the synthesis of pesticides and herbicides, demonstrating the utility of these derivatives in agrochemical research (Lu Xin-xin, 2006). Similarly, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, highlights the role of such compounds in the development of highly efficient herbicides (Zuo Hang-dong, 2010).

  • Material Science : The synthesis of derivatives like 2-{[3-(Triethoxysilyl)propyl]amino}pyridine indicates the exploration of pyridine derivatives in creating organosilicon copolymers, which may find applications in materials science, particularly in the development of new polymers with specific chemical functionalities for industrial applications (L. I. Belousova et al., 2001).

Pharmaceutical and Biomedical Research

  • Pharmaceutical Intermediates : The structure and reactivity of pyridine derivatives make them valuable intermediates in the synthesis of pharmaceutical compounds. Their modification leads to the creation of new molecules with potential therapeutic applications. For instance, the transformation of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids and other derivatives shows the versatility of these compounds in synthetic organic chemistry, potentially leading to the discovery of new drugs (F. Cottet et al., 2004).

Agrochemical Research

  • Development of Agrochemicals : The utility of pyridine derivatives in agrochemical research is well-documented, with their role in synthesizing active ingredients for herbicides being particularly notable. This is exemplified by the study on the synthesis of 2-chloro-5-trifluoromethyl pyridine, an intermediate used in various agrochemicals, highlighting the importance of these compounds in developing new herbicides and pesticides (Li Zheng-xiong, 2004).

Safety And Hazards

This compound should be handled with care. Some general safety precautions include keeping it away from heat/sparks/open flames/hot surfaces, avoiding contact with air and water due to possible violent reactions and flash fires, and handling it under inert gas .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O.ClH/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13;/h3-4H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGVVKWAKFYOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

CAS RN

1208081-06-4
Record name 2-(2-aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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